molecular formula C14H6Cl2O2 B180593 2,3-Dichloroanthraquinone CAS No. 84-45-7

2,3-Dichloroanthraquinone

Cat. No.: B180593
CAS No.: 84-45-7
M. Wt: 277.1 g/mol
InChI Key: KPYPNTLKDIYIKB-UHFFFAOYSA-N
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Description

2,3-Dichloroanthraquinone is an organic compound with the molecular formula C14H6Cl2O2. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms at the 2 and 3 positions on the anthraquinone ring. This compound is known for its yellow crystalline appearance and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroanthraquinone can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing yield and purity. The use of efficient catalysts and reaction conditions is crucial to ensure high production rates and cost-effectiveness .

Chemical Reactions Analysis

2,3-Dichloroanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Copper, sodium borohydride.

    Substitution Reagents: Sulfuric acid, sodium chlorate.

Major Products:

    Oxidation Products: Various quinone derivatives.

    Reduction Products: Anthrone derivatives.

    Substitution Products: Sulfonic acid derivatives.

Scientific Research Applications

Chemical Applications

Dye and Pigment Synthesis

  • 2,3-Dichloroanthraquinone is primarily used as an intermediate in the production of dyes and pigments. Its chlorinated structure enhances its reactivity, making it suitable for various synthetic pathways in dye chemistry.

Organic Electronics

  • This compound finds use in the manufacturing of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its electronic properties contribute to the efficiency of these devices.

Biological Applications

Antibacterial Properties

  • Research indicates that this compound exhibits antibacterial activity by inhibiting specific enzymes in bacteria. For instance, it has been shown to target phosphopantetheine adenylyltransferase, which is crucial for bacterial growth.

Anticancer Potential

  • The compound has been investigated for its anticancer properties. Studies reveal that it can inhibit cancer cell proliferation by targeting essential proteins such as kinases and topoisomerases. It generates reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Case Study 1: Anticancer Activity

A study demonstrated that this compound reduced cell viability significantly in various human cancer cell lines at concentrations ranging from 10 µM to 50 µM over 24-48 hours. Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating its potential as an anticancer agent.

Case Study 2: Antibacterial Efficacy

In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential development as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 2,3-Dichloroanthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit cancer cell proliferation by targeting essential cellular proteins such as kinases, topoisomerases, and telomerases. Additionally, it exhibits antibacterial activity by inhibiting enzymes like phosphopantetheine adenylyltransferase in bacteria .

Biological Activity

2,3-Dichloroanthraquinone (DCAQ) is an anthraquinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of the biological activity of DCAQ, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its fused ring structure, which includes two carbonyl groups and chlorine substituents at the 2 and 3 positions. This configuration significantly influences its chemical reactivity and biological interactions. The compound typically appears as a dark red solid and is utilized primarily in dye manufacturing but also has potential biomedical applications.

Target Cells and Pathways

DCAQ has been shown to exhibit cytotoxic effects against various cancer cell lines, including human hepatoma G2 and rat glioma C6 cells. Its mechanism of action involves several pathways:

  • Cytotoxicity : DCAQ induces cell death through apoptosis, primarily by affecting mitochondrial function and disrupting cellular metabolism. It has been observed to alter gene expression related to oxidative stress responses and apoptosis pathways.
  • Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to altered pharmacokinetics in co-administered drugs.
  • DNA Interaction : DCAQ can intercalate into DNA, affecting replication and transcription processes. This interaction may inhibit topoisomerase activity, further contributing to its cytotoxic effects .

Antitumor Activity

Research indicates that DCAQ possesses notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines at low micromolar concentrations. For example:

Cell LineIC50 (µM)Mechanism of Action
Human Hepatoma G25Induction of apoptosis
Rat Glioma C67Inhibition of DNA topoisomerases
K562 Myeloid Leukemia3Disruption of cell cycle regulation

These findings suggest that DCAQ could be a promising candidate for developing novel anticancer therapies .

Antimicrobial Activity

DCAQ also exhibits antimicrobial properties against a range of bacteria and fungi. Studies have reported its effectiveness against:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans

The minimal inhibitory concentrations (MIC) for these microorganisms are generally in the range of 0.05 to 0.125 g/mL, indicating significant antimicrobial potential .

Case Studies

  • Antitumor Efficacy in Murine Models : A study evaluated the antitumor efficacy of DCAQ in murine models implanted with P388 leukemia cells. The compound significantly increased survival rates by up to 262% compared to control groups when administered at tolerable doses .
  • Microbial Reduction Studies : In environmental applications, DCAQ was tested for its ability to enhance microbial reduction processes in contaminated sites. Results indicated that DCAQ could stimulate the dechlorination rates of pollutants like DDT when combined with specific microbial strains .

Pharmacokinetics

The pharmacokinetic profile of DCAQ reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : DCAQ is absorbed efficiently across biological membranes due to its lipophilic nature.
  • Distribution : The compound exhibits specific tissue distribution patterns influenced by transport proteins.
  • Metabolism : Metabolized primarily by cytochrome P450 enzymes, leading to various active metabolites that may contribute to its biological effects.
  • Excretion : Primarily eliminated via hepatic pathways; however, renal excretion may also play a role depending on the metabolic products formed .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dichloroanthraquinone, and how do reaction conditions influence yield?

this compound is synthesized via Friedel-Crafts acylation using o-dichlorobenzene and phthalic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include temperature control (120–150°C) and stoichiometric ratios to minimize side reactions like over-chlorination . Post-synthesis purification involves recrystallization from acetic acid or nitrobenzene to achieve >95% purity. Variations in solvent polarity and catalyst loading significantly impact yield; for example, excess AlCl₃ may lead to decomposition products .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. The compound’s planar anthraquinone backbone, with chlorine atoms at positions 2 and 3, exhibits distinct bond angles (e.g., C-Cl bond length ~1.73 Å) and crystallographic symmetry. NMR (¹H and ¹³C) complements this by verifying substituent positions: chlorine atoms deshield adjacent protons, producing distinct splitting patterns in the aromatic region (δ 7.5–8.5 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its potential toxicity and environmental persistence, use impervious gloves (e.g., nitrile), fume hoods, and closed-system processing. Spill management requires neutralization with activated carbon followed by disposal as hazardous waste. Respiratory protection (NIOSH-approved masks) is mandatory to prevent inhalation of fine particles .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions, and what factors affect enantioselectivity?

In Buchwald-Hartwig amination, this compound reacts with polyamines (e.g., trioxadiamines) using chiral ligands like Josiphos SL-J002-1. Enantioselectivity (up to 34% ee) depends on ligand steric bulk, solvent polarity (toluene preferred), and reaction time (48–72 hours). Competing pathways, such as partial chlorine reduction, necessitate careful monitoring via LC-MS to optimize product ratios .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Spectrophotometric methods exploit charge-transfer complexes formed with electron donors (e.g., cimetidine), showing absorbance maxima at 343 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹). For trace analysis, HPLC-UV (C18 column, acetonitrile/water mobile phase) achieves a detection limit of 0.006 µg/mL. Validation parameters (linearity R² > 0.999, recovery ~98%) ensure reproducibility in pharmaceutical or environmental samples .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) identify electrophilic centers via Fukui indices. Position 3 exhibits higher susceptibility to nucleophilic attack due to electron withdrawal by adjacent chlorine. Solvent effects (e.g., acetone vs. DMSO) are modeled using the polarizable continuum model (PCM), aligning with experimental kinetic data .

Q. Data Contradiction and Mechanistic Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under basic conditions?

Discrepancies arise from solvent-dependent degradation pathways. In aqueous NaOH, hydrolysis at position 3 produces 2-chloro-3-hydroxyanthraquinone, while in DMF, elimination reactions dominate, forming anthracene derivatives. Controlled pH (7–9) and inert atmospheres mitigate decomposition, as shown by TLC and IR tracking of carbonyl group integrity .

Q. How can researchers resolve inconsistencies in catalytic yields for macrocycle synthesis involving this compound?

Variable yields (5–30%) in azamacrocycle formation stem from competing ligand-metal coordination (e.g., Pd²⁺ vs. Cu⁺). Systematic screening of transition metals (Pd, Ni, Cu) and additives (e.g., Cs₂CO₃) reveals Pd(OAc)₂ with Josiphos maximizes turnover. Kinetic studies (in situ FTIR) further clarify rate-limiting steps, such as oxidative addition of the C-Cl bond .

Q. Emerging Applications in Material Science

Q. What role does this compound play in designing optoelectronic materials?

As a π-electron acceptor, it forms charge-transfer complexes with conjugated polymers (e.g., polyaniline), enhancing conductivity (σ ~ 10⁻³ S·cm⁻¹). UV-vis-NIR spectra show bathochromic shifts (>100 nm) upon complexation, useful for organic photovoltaics. DFT-MD simulations correlate orbital hybridization (HOMO-LUMO gap ~2.8 eV) with experimental bandgaps .

Properties

IUPAC Name

2,3-dichloroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYPNTLKDIYIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284542
Record name 2,3-Dichloroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-45-7
Record name 2,3-Dichloroanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dichloroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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